N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-6-5-13-7-9-24(18(13)11-14)10-8-22-20(26)16-12-19(25)23-17-4-2-1-3-15(16)17/h1-7,9,11-12H,8,10H2,(H,22,26)(H,23,25) |
InChI Key |
YMKJUQPVRFJVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid
The quinoline backbone is synthesized first. A patented method involves oxidizing 2-hydroxy-4-chloromethylquinoline with alkaline hydrogen peroxide (35–70°C, 4–8 hours) . The reaction proceeds via nucleophilic substitution, where the chloromethyl group is replaced by a carboxylate under controlled peroxide excess (molar ratio 1:10–1:20). Acidification yields the free carboxylic acid (90–95% purity) .
Key Reaction:
Preparation of 2-(6-Chloro-1H-Indol-1-yl)Ethylamine
The indole-ethylamine side chain is synthesized through alkylation. 6-Chloroindole reacts with 2-bromoethylamine hydrobromide in tetrahydrofuran (THF) using potassium carbonate as a base (20°C, 12 hours) . The product is purified via column chromatography (EtOAc/hexane, 70% yield) .
Key Reaction:
Activation of 2-Hydroxyquinoline-4-Carboxylic Acid
The carboxylic acid is activated for amide coupling. Two methods are prevalent:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (1 hour) .
-
Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .
-
2-Hydroxyquinoline-4-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in DMF (5 mL/g). Stir at 25°C for 30 minutes before adding the amine.
Amide Coupling to Form the Final Product
The activated quinoline derivative reacts with 2-(6-chloro-1H-indol-1-yl)ethylamine under mild conditions (25°C, 12–24 hours) . Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) affords the target compound in 65–75% yield .
Key Reaction:
Optimization and Challenges
-
Side Reactions : Over-alkylation of indole during amine synthesis is mitigated by using a 1:1 molar ratio of indole to bromoethylamine .
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) improves purity (>98%) .
-
Yield Enhancement : Microwave-assisted coupling reduces reaction time (30 minutes vs. 24 hours) and increases yield to 85% .
Analytical Characterization
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), 8.45 (s, 1H, quinoline-H), 7.85–6.90 (m, 9H, aromatic), 4.25 (t, 2H, -CH₂-N), 3.60 (t, 2H, -CH₂-indole) .
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, DCM, reflux | 70% | 95% |
| EDC/HOBt | DMF, 25°C | 75% | 98% |
| Microwave-Assisted | DMF, 100°C, 30 min | 85% | 99% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole and quinoline moieties can interact with various enzymes and receptors, modulating their activities. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
The structural and functional properties of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can be contextualized by comparing it to related compounds, including quinoline derivatives, indole-containing analogs, and other heterocyclic inhibitors.
Quinoline-4-Carboxamide Derivatives
Key Insights :
- Unlike OSMI-1’s quinolinone core, the hydroxyquinoline scaffold in the target compound allows stronger hydrogen bonding with OGT’s UDP-binding pocket .
Indole-Containing Analogs
Key Insights :
- The target compound’s ethyl linker between indole and quinoline optimizes spatial alignment for OGT binding, unlike shorter/longer chains in analogs (e.g., acetamide in ).
- Carbazole-containing analogs () exhibit broader kinase inhibition but lack OGT specificity due to reduced UDP-site complementarity.
Heterocyclic Inhibitors with Overlapping Targets



Key Insights :
- TAS-103’s indenoquinoline core shares a planar aromatic system with the target compound but lacks the carboxamide group critical for OGT interaction .
- H-89’s isoquinoline sulfonamide scaffold demonstrates high kinase affinity but divergent mechanism compared to OGT-focused quinoline carboxamides .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a complex organic compound that integrates both indole and quinoline moieties, known for its potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological effects.
Chemical Structure and Synthesis
The compound features a quinoline backbone with a hydroxyl group at the 2-position and a carboxamide functional group at the 4-position, along with a side chain containing a 6-chloro-1H-indole. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Derivative : The initial step involves synthesizing the quinoline framework.
- Indole Substitution : The introduction of the indole moiety is achieved through electrophilic substitution reactions.
- Hydroxyl and Carboxamide Functionalization : Hydroxylation and carboxamide formation are performed to yield the final compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it interacts with proteins involved in cellular signaling pathways, which may modulate their activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| This compound | Indole and quinoline moieties | TBD | Antibacterial |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | <50 | Antiviral, anticancer |
| 6-Methoxyquinoline | Methoxy group at position 6 | <100 | Antimicrobial |
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and death.
Case Study: In Vitro Analysis
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing an IC50 value indicative of potent anticancer activity compared to standard chemotherapeutics.
Structure–Activity Relationship (SAR)
The SAR analysis highlights that modifications in the indole or quinoline moieties can significantly affect the biological activity of the compound. The presence of halogen substituents, such as chlorine, enhances its reactivity and biological profile.
Key Findings:
- Chloro Substituent : The introduction of a chloro group at the indole position increases antimicrobial potency.
- Hydroxyl Group : The hydroxyl group at the quinoline position is crucial for enhancing antioxidant activity.
Q & A
Q. How are computational models validated against experimental data?
- Methodology :
- DFT Calculations : Compare optimized geometries (bond lengths/angles) with X-ray structures.
- ADMET Prediction : Cross-check in silico pharmacokinetic profiles (e.g., LogP, BBB permeability) with in vivo bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



